4-Bromo-N-cyclopentyl-3-methylbenzamide

Catalog No.
S917560
CAS No.
1020252-78-1
M.F
C13H16BrNO
M. Wt
282.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-cyclopentyl-3-methylbenzamide

CAS Number

1020252-78-1

Product Name

4-Bromo-N-cyclopentyl-3-methylbenzamide

IUPAC Name

4-bromo-N-cyclopentyl-3-methylbenzamide

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

InChI

InChI=1S/C13H16BrNO/c1-9-8-10(6-7-12(9)14)13(16)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,16)

InChI Key

KYSNMNKVEXNILT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCC2)Br

4-Bromo-N-cyclopentyl-3-methylbenzamide is an organic compound belonging to the class of aromatic amides. Information on its origin and specific significance in scientific research is currently limited. However, due to its structure, it might hold potential for further investigation in medicinal chemistry or materials science [].


Molecular Structure Analysis

The key features of 4-Bromo-N-cyclopentyl-3-methylbenzamide's structure include:

  • A central benzene ring with a bromine atom at the 4th position and a methyl group at the 3rd position [].
  • A cyclopentyl group attached to the nitrogen atom of the amide functional group (CONH) [].

The presence of the bromine atom introduces a dipole moment to the molecule, potentially impacting its interactions with other molecules. The cyclopentyl group adds a degree of bulk and hydrophobicity compared to a simpler alkyl group.


Chemical Reactions Analysis

  • Hydrolysis: The amide bond could be broken down by water or enzymes, releasing cyclopentylamine and 4-bromo-3-methylbenzoic acid.
  • Substitution reactions: The bromine atom might be susceptible to substitution reactions with other nucleophiles depending on the reaction conditions.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4-Bromo-N-cyclopentyl-3-methylbenzamide, such as melting point, boiling point, solubility, and stability, is not available in scientific databases.

Currently, there is no scientific research available on the mechanism of action of 4-Bromo-N-cyclopentyl-3-methylbenzamide.

Future Research Directions

4-Bromo-N-cyclopentyl-3-methylbenzamide presents an opportunity for further exploration in scientific research. Here are some potential areas of investigation:

  • Synthesis and characterization: Develop methods for synthesizing this compound and determine its physical and chemical properties experimentally.
  • Biological activity: Evaluate the potential biological activity of the compound in relevant assays to identify any interesting properties.
  • Computational modeling: Utilize computational tools to predict the properties and potential interactions of the molecule.

XLogP3

3.5

Wikipedia

4-Bromo-N-cyclopentyl-3-methylbenzamide

Dates

Modify: 2023-08-16

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